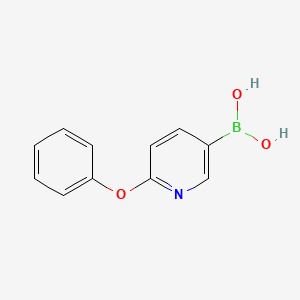

(6-Phenoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-phenoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSDPMDHUFPPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727972 | |

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270921-80-6 | |

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (6-Phenoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (6-phenoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and analytical characterization data to support researchers in their scientific endeavors.

Introduction

This compound is a bifunctional organic compound featuring a phenoxypyridine core and a boronic acid moiety. This unique structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and effective methods involve either a lithium-halogen exchange reaction followed by borylation or a palladium-catalyzed Miyaura borylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A plausible and commonly employed synthetic approach starts from 2-chloro-5-bromopyridine. The phenoxy group is introduced via a nucleophilic aromatic substitution, followed by conversion of the bromo substituent to the boronic acid.

Experimental Protocols

Two primary synthetic strategies are presented below. These protocols are adapted from established methodologies for the synthesis of related aryl and heteroaryl boronic acids.

Method 1: Synthesis via Nucleophilic Aromatic Substitution and Lithium-Halogen Exchange

This two-step process involves the initial formation of 5-bromo-2-phenoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.

-

Step 1: Synthesis of 5-Bromo-2-phenoxypyridine

-

To a solution of phenol (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

Add 2-chloro-5-bromopyridine (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-phenoxypyridine.

-

-

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-2-phenoxypyridine (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the low temperature.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (B(O-iPr)3, 1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude boronic acid.

-

The crude product can be purified by recrystallization or precipitation to yield this compound.

-

Method 2: Synthesis via Palladium-Catalyzed Miyaura Borylation

This method provides a direct conversion of an aryl halide to a boronic acid ester, which is then hydrolyzed.

-

In a reaction vessel, combine 5-bromo-2-phenoxypyridine (1.0 eq.), bis(pinacolato)diboron (B2pin2, 1.1 eq.), a palladium catalyst such as PdCl2(dppf) (0.03 eq.), and a base like potassium acetate (KOAc, 3.0 eq.).

-

Add a suitable solvent, for example, 1,4-dioxane, and degas the mixture.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

The resulting crude pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

-

Purify the final product as described in Method 1.

Characterization Data

The structural confirmation and purity assessment of this compound are crucial. The following tables summarize the expected characterization data based on its chemical structure and data from similar compounds.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1270921-80-6[1] |

| Molecular Formula | C₁₁H₁₀BNO₃[1] |

| Molecular Weight | 215.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in the provided search results. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenoxy rings. A broad singlet for the B(OH)₂ protons is also anticipated. |

| ¹³C NMR | Expected signals for the eleven carbon atoms of the molecule. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 216.0823 and/or other relevant fragments depending on the ionization technique. The exact mass is 215.0753733 Da.[2] |

Note: Specific, experimentally obtained spectroscopic data for this compound was not available in the public domain at the time of this guide's compilation. The information provided is based on theoretical predictions and data for analogous compounds.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic and characterization processes.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols for two robust synthetic methods offer researchers practical guidance for its preparation. While specific, publicly available characterization data is limited, the provided expected values and analytical workflow will aid in the confirmation of the synthesized product. The availability of this key building block will continue to facilitate advancements in drug discovery and materials science.

References

Navigating the Solubility Landscape of (6-Phenoxypyridin-3-yl)boronic acid in Organic Solvents: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate world of pharmaceutical research and drug development, understanding the fundamental properties of key intermediates is paramount. (6-Phenoxypyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry, presents unique challenges and opportunities related to its solubility in organic solvents. This technical guide offers an in-depth exploration of its solubility characteristics, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its use.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates general principles derived from analogous compounds and outlines standardized experimental protocols to empower researchers in their laboratory practices.

Expected Solubility Profile

The molecular structure of this compound, featuring a polar pyridine ring and a hydrogen-bonding capable boronic acid moiety, suggests a predictable pattern of solubility in common organic solvents. Based on the characteristics of similar compounds like 2-Fluoropyridine-3-boronic acid and phenylboronic acid, a qualitative solubility profile can be inferred.[1] It is anticipated that this compound will exhibit moderate solubility in polar organic solvents.[2]

For practical applications, a detailed understanding of its solubility in various solvent classes is crucial for reaction optimization, purification, and formulation. The following table summarizes the expected qualitative solubility based on general chemical principles.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, facilitating dissolution.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |

| Ethers | THF, Dioxane | Moderately Soluble | Phenylboronic acid, a related compound, shows high solubility in ether solvents.[3][4] |

| Ketones | Acetone | Moderately Soluble | Phenylboronic acid exhibits high solubility in ketones.[3][4] |

| Halogenated | Chloroform | Moderately Soluble | Phenylboronic acid has been reported to have moderate solubility in chloroform.[3][4] |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1] |

Experimental Determination of Solubility

To ascertain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The dynamic method, which relies on measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a common and reliable technique.[5][6] This method is based on observing the disappearance of turbidity in a solid-liquid mixture as the temperature is gradually increased.[5][6]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a boronic acid using the dynamic method.

Caption: Workflow for determining solubility via the dynamic method.

Detailed Experimental Protocol

The following table outlines the detailed steps for the dynamic solubility determination method.[5][6]

| Step | Procedure |

| 1. Sample Preparation | Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel equipped with a magnetic stirrer. The composition should be known with high accuracy. |

| 2. Heating and Stirring | Place the vessel in a circulating thermostat bath. Begin vigorous stirring and initiate a slow, constant heating rate (e.g., 0.1-0.5 °C/min).[5] |

| 3. Turbidity Monitoring | Continuously monitor the turbidity of the solution. This can be achieved visually or more precisely by measuring the intensity of light from a luminance probe or a laser beam passing through the solution.[6] |

| 4. Data Recording | The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the dissolution temperature for that specific composition. This point represents the solid-liquid equilibrium.[6] |

| 5. Data Compilation | Repeat the experiment with different known compositions of the solute and solvent to obtain a series of dissolution temperatures. |

| 6. Curve Construction | Plot the solubility (expressed as mole fraction, g/100g of solvent, etc.) as a function of temperature to construct the solubility curve. This curve provides the quantitative solubility of the compound in the specific solvent over a range of temperatures. |

Applications in Drug Development

Boronic acids are crucial intermediates in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[5][7] An understanding of the solubility of this compound is therefore critical for its application in the synthesis of complex molecules in drug discovery.[8] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation and purification.[5]

Boronic acid derivatives themselves are an important class of pharmacologically active compounds.[9] For instance, the boronic acid moiety is a key feature in drugs like bortezomib, where it interacts with the active site of proteasomes.[10] Therefore, knowledge of their solubility is also vital for formulation studies of potential drug candidates.

This technical guide provides a framework for researchers to approach the solubility of this compound. By combining the expected qualitative solubility with robust experimental protocols, scientists and drug development professionals can effectively utilize this important building block in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. (5-Phenoxypyridin-3-yl)boronic acid (850991-33-2) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (6-Phenoxypyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for the compound (6-Phenoxypyridin-3-yl)boronic acid. Due to the limited availability of published spectra for this specific molecule, this guide presents expected data based on the analysis of its chemical structure and comparison with similar arylboronic acids. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure

This compound is an organic compound with the chemical formula C₁₁H₁₀BNO₃. Its structure consists of a pyridine ring substituted with a phenoxy group at the 6-position and a boronic acid group at the 3-position.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.7 | 145 - 150 |

| Pyridine-H4 | 7.9 - 8.1 | 135 - 140 |

| Pyridine-H5 | 7.2 - 7.4 | 120 - 125 |

| Phenoxy-H (ortho) | 7.1 - 7.3 | 120 - 125 |

| Phenoxy-H (meta) | 7.4 - 7.6 | 128 - 132 |

| Phenoxy-H (para) | 7.2 - 7.4 | 125 - 128 |

| B(OH)₂ | 8.0 - 8.5 (broad) | - |

| Pyridine-C3 (C-B) | - | 130 - 135 |

| Pyridine-C6 (C-O) | - | 160 - 165 |

| Phenoxy-C (C-O) | - | 155 - 160 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| B-O stretch | 1310 - 1380 | Strong |

| C-O-C stretch (ether) | 1200 - 1260 | Strong |

| B-C stretch | 1000 - 1100 | Medium |

Table 3: Expected Mass Spectrometry Data

| Ion Type | Expected m/z Ratio | Notes |

| [M+H]⁺ | 216.08 | Protonated molecule |

| [M+Na]⁺ | 238.06 | Sodium adduct |

| [M-H]⁻ | 214.07 | Deprotonated molecule |

| [M+CH₃OH-H₂O]⁺ | 230.09 | Methanol adduct (in methanol) |

Note: The exact mass of this compound (C₁₁H₁₀BNO₃) is 215.0754 Da. Observed m/z values may vary slightly depending on the instrument and ionization method.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). To overcome potential oligomerization and peak broadening, which is common for boronic acids, using a coordinating solvent like DMSO-d₆ or Methanol-d₄ is recommended.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any significant fragment ions. The formation of adducts with solvents or salts is also common.[1][2][3]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for spectroscopic analysis.

References

The Intricacies of Biaryl Synthesis: A Technical Guide to Suzuki Coupling with Heteroaryl Boronic Acids

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides an in-depth exploration of its application with heteroaryl boronic acids, a critical reaction in the synthesis of pharmaceuticals and functional materials. We will delve into the reaction mechanism, address common challenges, and provide detailed experimental considerations for optimizing this powerful transformation.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the synthesis of complex organic molecules.[1] At its core, it involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide.[2] The use of heteroaryl boronic acids as coupling partners is of particular importance due to the prevalence of heteroaromatic moieties in biologically active compounds.[3][4] These nitrogen, oxygen, or sulfur-containing rings can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

First, the active Pd(0) catalyst undergoes oxidative addition with the heteroaryl halide (Ar-X), forming a Pd(II) intermediate. The subsequent and often rate-limiting step is transmetalation, where the organic group from the heteroaryl boronic acid (HetAr-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[2] Finally, the desired biaryl product (Ar-HetAr) is formed through reductive elimination, regenerating the Pd(0) catalyst to continue the cycle.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (6-Phenoxypyridin-3-yl)boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the field of drug discovery and development for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in medicinally important molecules.

(6-Phenoxypyridin-3-yl)boronic acid is a key building block for the synthesis of a variety of compounds with potential therapeutic applications. Its Suzuki coupling with aryl halides provides a direct route to 5-aryl-2-phenoxypyridines, a structural motif found in a range of biologically active molecules. These application notes provide detailed protocols and compiled data for the Suzuki coupling of this compound with various aryl halides, offering a guide for researchers in medicinal chemistry and process development.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with a range of aryl halides. The data has been compiled from various sources to provide a comparative overview.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |

| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |

| 4 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | 10 | 88 |

| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 14 | 90 |

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 |

| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (4) | Buchwald-Hartwig G3 (8) | CsF | t-Amyl alcohol | 110 | 18 | 81 |

| 3 | 3-Chloropyridine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 20 | 65 |

| 4 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 130 | 24 | 72 |

Experimental Protocols

The following are detailed methodologies for the Suzuki coupling of this compound with aryl halides.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst (2-5 mol%) and any additional ligand if required.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Optimized Procedure for Challenging Aryl Chlorides

This protocol is designed for less reactive aryl chlorides and employs a more active catalyst system.

Materials:

-

This compound

-

Aryl chloride

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos)

-

Strong base (e.g., K₃PO₄, CsF)

-

Anhydrous, high-boiling point solvent (e.g., 1,4-Dioxane, Toluene, t-Amyl alcohol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), the base (3.0 equiv.), the palladium pre-catalyst (2-4 mol%), and the phosphine ligand (4-8 mol%) to a dry Schlenk tube or reaction vial.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to a high temperature (typically 100-130 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS. Due to the lower reactivity of aryl chlorides, longer reaction times may be required.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1 (steps 7-10).

-

Characterize the final product using appropriate spectroscopic methods.

Visualizations

The following diagrams illustrate the key processes and relationships in the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Key factors influencing the Suzuki coupling outcome.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with (6-Phenoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (6-Phenoxypyridin-3-yl)boronic acid with various aryl halides. The phenoxypyridine moiety is a significant structural unit in medicinal chemistry, and its incorporation into more complex molecules via Suzuki coupling is of considerable interest. Special attention is given to the selection of palladium catalysts, ligands, bases, and reaction conditions to overcome the challenges associated with heteroaryl boronic acids, such as catalyst inhibition by the pyridine nitrogen and potential protodeboronation.

Challenges in Suzuki Coupling with Pyridylboronic Acids

The Suzuki coupling of pyridylboronic acids, including this compound, can be challenging. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation under the basic reaction conditions, which reduces the yield of the desired product. Careful selection of the catalyst system and reaction parameters is therefore crucial for a successful coupling.

Recommended Palladium Catalyst Systems

A variety of palladium catalysts and ligands have been developed to address the challenges of Suzuki couplings with heteroaryl boronic acids. Modern approaches often favor pre-formed, air- and moisture-stable palladium precatalysts, which offer improved reproducibility and are effective at low catalyst loadings. Below is a summary of recommended catalyst systems for the Suzuki coupling of this compound. While specific data for this exact substrate is limited in the literature, the following systems have shown high efficacy for similar pyridylboronic acid couplings.

Table 1: Recommended Palladium Catalyst Systems for Suzuki Coupling of Pyridylboronic Acids

| Catalyst / Precatalyst | Ligand | Recommended Base(s) | Typical Solvent(s) | Temperature (°C) | Key Advantages |

| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene, DMF | 80-110 | Readily available, well-established catalyst. |

| Pd(dppf)Cl₂ | dppf | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, DMF, Toluene | 80-110 | Robust and versatile for a wide range of substrates. |

| Pd₂(dba)₃ | XPhos | K₃PO₄, CsF | 1,4-Dioxane, t-BuOH | 80-110 | Highly active for challenging couplings, including those with aryl chlorides. |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane, THF | Room Temp - 100 | High activity and good for sterically hindered substrates. |

| PEPPSI™-IPr | IPr | K₂CO₃, K₃PO₄ | THF, t-BuOH | 60-80 | Air- and moisture-stable precatalyst, easy to handle. |

Note: The optimal conditions will depend on the specific aryl halide coupling partner. Screening of catalysts, ligands, bases, and solvents is recommended for new substrates.

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on general procedures that have proven effective for similar heteroaryl boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a versatile starting point for the coupling of this compound with aryl bromides or iodides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand (XPhos)

This protocol is recommended for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-Dioxane or t-BuOH

-

Nitrogen or Argon gas

-

Glovebox or Schlenk line technique

Procedure:

-

Reaction Setup (in a glovebox): In a reaction vial, combine Pd₂(dba)₃, XPhos, K₃PO₄, this compound, and the aryl halide.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane or t-BuOH.

-

Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction as described in Protocol 1.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for Suzuki coupling reactions.

Logical Relationships of Reaction Components

Caption: Interplay of components in the Suzuki coupling reaction.

Troubleshooting

Low yields in Suzuki couplings with pyridylboronic acids are a common issue. Here are some troubleshooting tips:

-

Incomplete Reaction:

-

Increase reaction temperature or time.

-

Screen different catalyst/ligand systems. Buchwald-type ligands are often more effective for challenging substrates.

-

Ensure the base is sufficiently strong and soluble in the reaction medium. K₃PO₄ or Cs₂CO₃ are often good choices.

-

-

Protodeboronation:

-

Use a milder base (e.g., KF) or a non-aqueous base.

-

Minimize the amount of water in the reaction.

-

Increase the equivalents of the boronic acid.

-

-

Catalyst Deactivation:

-

Ensure a strictly inert atmosphere is maintained throughout the reaction.

-

Increase the catalyst loading.

-

Use a more robust ligand that protects the palladium center.

-

By carefully selecting the reaction conditions and considering the potential challenges, the Suzuki-Miyaura cross-coupling reaction can be a powerful tool for the synthesis of complex molecules containing the (6-Phenoxypyridin-3-yl) moiety.

Ligand Selection for Efficient Suzuki-Miyaura Coupling of Pyridyl Boronic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the coupling of pyridyl boronic acids, particularly 2-pyridyl boronic acids, presents a significant challenge known as the "2-pyridyl problem".[1][3][4] This difficulty stems from the inherent instability of 2-pyridyl boronic acid, which is prone to rapid protodeboronation, and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][3][5] Judicious selection of ligands and the use of stabilized boron reagents are critical to overcoming these obstacles and achieving high coupling efficiencies.[1][6]

Overcoming the "2-Pyridyl Problem"

The primary challenges in the Suzuki-Miyaura coupling of 2-pyridyl boronic acids are:

-

Protodeboronation: The facile cleavage of the C–B bond, leading to the formation of pyridine and unproductive consumption of the starting material.[1][7][8] The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.[1]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low yields.[3][5]

To address these issues, two main strategies have been developed:

-

Stabilized Boron Reagents: Utilizing more stable derivatives of pyridyl boronic acids, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or triolborates, can prevent premature decomposition.[3][6][8] These reagents often release the active boronic acid species slowly in situ under the reaction conditions.[6]

-

Advanced Ligand Systems: The use of bulky, electron-rich ligands can promote the desired catalytic cycle steps (oxidative addition and reductive elimination) while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[1][3][5]

Comparative Ligand Performance

The choice of ligand is paramount for a successful coupling reaction. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines, and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in the coupling of pyridyl boronic acids.[1][3]

Phosphine Ligands

Bulky and electron-rich phosphine ligands are among the most successful for this transformation. They are thought to promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[1]

| Ligand | Structure | Key Features & Performance |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Generally provides high yields for a broad range of substrates.[1] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective where other ligands fail, particularly for sterically demanding couplings.[3][9] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A versatile and highly active ligand for various cross-coupling reactions, including those with heteroaryl substrates.[3][10] |

| t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The di-tert-butylphosphine analogue of XPhos, also showing high activity.[11] |

| PPh₃ | Triphenylphosphine | A traditional ligand, but often less effective for challenging couplings of pyridyl boronic acids compared to modern biaryl phosphine ligands.[1] |

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity.

| Ligand | Structure | Key Features & Performance |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A bulky NHC ligand that can be effective in preventing catalyst deactivation.[5] |

| IMes | 1,3-Bis(mesityl)imidazol-2-ylidene | Another common NHC ligand used in cross-coupling reactions. |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of pyridyl boronic acids. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for a given substrate combination.

Protocol 1: General Procedure for Coupling with Stabilized Pyridylboron Reagents

This protocol is a starting point for couplings using stabilized pyridylboron reagents like MIDA boronates or pinacol esters.

Reagents:

-

Aryl/heteroaryl halide (1.0 equiv)

-

Stabilized pyridylboron reagent (e.g., 2-pyridyl MIDA boronate) (1.2 - 1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To a dry reaction vessel, add the aryl/heteroaryl halide, stabilized pyridylboron reagent, palladium source, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for 8-24 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Copper-Cocatalyzed Coupling of Pyridyl Boronates

The addition of a copper(I) salt can significantly improve the efficiency of coupling with 2-heterocyclic boronates, likely by facilitating the transmetalation step.[12]

Reagents:

-

Aryl/heteroaryl halide (1.0 equiv)

-

2-Pyridylboronic acid or ester (1.5 - 2.0 equiv)

-

Palladium source (e.g., Pd(OAc)₂) (5 mol%)

-

Ligand (e.g., dppf) (10 mol%)

-

Copper(I) salt (e.g., CuCl, CuI) (1.0 equiv)

-

Base (e.g., Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF)

Procedure:

-

Combine the aryl/heteroaryl halide, pyridylboron reagent, palladium catalyst, ligand, copper salt, and base in a dry reaction vessel under an inert atmosphere.

-

Add the degassed solvent.

-

Heat the mixture with stirring at a temperature of approximately 100 °C for 16 hours.

-

Monitor the reaction for completion.

-

After cooling, perform a standard aqueous workup.

-

Purify the product by chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

When encountering low yields in the coupling of pyridyl boronic acids, a systematic approach to troubleshooting can identify the limiting factor.

Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.

Conclusion

The efficient Suzuki-Miyaura coupling of pyridyl boronic acids is a challenging but achievable transformation. Success hinges on mitigating the inherent instability of the boron reagent and preventing catalyst inhibition. The use of stabilized boron reagents in conjunction with sterically demanding and electron-rich ligands, such as the Buchwald biaryl phosphines, offers a robust strategy for the synthesis of valuable pyridyl-containing biaryl structures.[1][3] Careful optimization of reaction parameters for each specific substrate combination remains crucial for achieving optimal results.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald Ligands [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for One-Pot Synthesis Involving (6-Phenoxypyridin-3-yl)boronic acid

Introduction

(6-Phenoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a phenoxypyridine core, is present in a variety of biologically active molecules. Boronic acids are versatile reagents, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[1] One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.[1][3] These protocols are highly sought after in the pharmaceutical industry to accelerate the synthesis of compound libraries for high-throughput screening.[3][4]

This document provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound to synthesize a biaryl compound, a common scaffold in pharmacologically active agents.

Application: One-Pot Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and hetero-biaryl structures, which are key motifs in many kinase inhibitors and other therapeutic agents.[1] The one-pot protocol described below allows for the efficient coupling of this compound with an aryl halide, streamlining the synthesis process. This approach avoids the need to isolate and purify intermediate compounds, saving time and resources.[3][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1270921-80-6 | [5] |

| Molecular Formula | C₁₁H₁₀BNO₃ | [5] |

| Molecular Weight | 215.02 g/mol | N/A |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Temperature | Freezer | |

| InChI Key | BVSDPMDHUFPPMM-UHFFFAOYSA-N |

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-phenoxy-5-(4-fluorophenyl)pyridine from this compound and 1-bromo-4-fluorobenzene in a one-pot procedure.

Materials and Reagents:

-

This compound

-

1-bromo-4-fluorobenzene

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Deionized water

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol, 1.2 equiv.).

-

Addition of Reagents: To the same flask, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation

Table of Reaction Parameters (Representative)

| Reactant 1 | Reactant 2 | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| This compound | 1-bromo-4-fluorobenzene | 2-phenoxy-5-(4-fluorophenyl)pyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 85-95 |

*Note: The presented yield is a representative value based on typical outcomes for Suzuki-Miyaura reactions and may vary based on specific experimental conditions and substrate reactivity.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 3. medium.com [medium.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H10BNO3 | CID 57808470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (6-Phenoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The use of (6-Phenoxypyridin-3-yl)boronic acid as a building block allows for the incorporation of the phenoxypyridine scaffold, a privileged structure in various therapeutic areas.

Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction times from hours to minutes.[2] This rapid heating technology often leads to increased reaction yields, improved product purity, and enhanced reproducibility, particularly for challenging substrates like some heteroaryl boronic acids which may be prone to decomposition under prolonged thermal conditions.[2] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides.

Data Presentation: Representative Reaction Conditions

While specific data for the microwave-assisted Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes typical conditions and expected outcomes based on reactions with structurally similar 6-substituted pyridine-3-boronic acids and other heteroaryl boronic acids. These conditions serve as a strong starting point for reaction optimization.

| Aryl Halide (R-X) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15-30 | > 85 |

| 4-Chlorotoluene | Pd(dppf)Cl₂ (3-5) / SPhos (5-10) | Cs₂CO₃ | 1,4-Dioxane | 150 | 30-60 | > 70 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2-4) / PPh₃ (4-8) | K₃PO₄ | DMF/H₂O (5:1) | 130 | 10-20 | > 90 |

| 2-Bromopyridine | Pd(PPh₃)₄ (3-5) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 140 | 20-40 | > 80 |

| 3-Bromoquinoline | PdCl₂(dppf) (3-5) | K₂CO₃ | Acetonitrile/H₂O (3:1) | 125 | 15-25 | > 88 |

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Degassed solvent (e.g., 1,4-Dioxane and Water)

-

Microwave reactor vials with stir bars

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reagent Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water, to the vial. The typical concentration of the limiting reagent is in the range of 0.1-0.2 M.

-

Inerting: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-40 minutes). The reaction should be monitored for completion using an appropriate analytical technique such as TLC or LC-MS.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Note: Purification of Suzuki Coupling Products Containing a Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[1][2] Pyridine rings are a common structural motif in many active pharmaceutical ingredients (APIs).[3][4] However, the synthesis of pyridine-containing molecules via Suzuki coupling often presents significant purification challenges. These challenges stem from the inherent basicity of the pyridine nitrogen, the instability of pyridine boronic acids, and the formation of various side products during the reaction.[5][6] This application note provides a detailed guide to understanding and overcoming these challenges, offering robust protocols for the successful purification of pyridine-containing Suzuki coupling products.

Challenges in Purifying Pyridine-Containing Suzuki Products

The primary difficulties in purifying these compounds arise from several factors:

-

Catalyst Inhibition and Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This can result in incomplete reactions and a more complex mixture of starting materials and products.

-

Chromatographic Complications: The basic nature of the pyridine ring leads to strong interactions with the acidic silanol groups on standard silica gel columns. This interaction is a primary cause of significant peak tailing during column chromatography, leading to poor separation, reduced resolution, and lower recovery of the desired product.[7]

-

Substrate Instability: Pyridine boronic acids, especially 2-pyridyl boron reagents, are known for their instability and tendency to undergo protodeboronation (hydrolysis of the boronic acid to the corresponding arene), which creates a significant impurity that can be difficult to separate.[5][8][9] Using more stable boronic esters, such as pinacol esters, can help mitigate this issue.[5]

-

Formation of Side Products: Like other Suzuki reactions, couplings involving pyridine derivatives are prone to side reactions such as homocoupling of the boronic acid partners and the formation of impurities derived from the phosphine ligands used in the catalytic system.[3][5][10]

Common Impurities in Suzuki Coupling of Pyridine Derivatives

Several common impurities can complicate the purification process. Understanding their origin is key to minimizing their formation and selecting an appropriate purification strategy.

Figure 1: Common side reactions and impurities in pyridine Suzuki coupling.

Purification Strategies and Protocols

A systematic approach is required for the effective purification of pyridine-containing Suzuki products. This typically involves a combination of aqueous workup, extraction, and chromatography.

Figure 2: General workflow for purification of pyridine Suzuki coupling products.

Protocol 1: General Aqueous Workup

This protocol is designed to remove inorganic salts (e.g., base) and water-soluble impurities.

-

Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

-

Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Water.

-

Saturated aqueous sodium chloride (brine) solution to facilitate phase separation.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11]

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the most common method for purifying Suzuki coupling products.[12] However, modifications are often necessary for pyridine-containing compounds to prevent peak tailing.

A. Standard Silica Gel Chromatography (with basic modifier)

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (like DCM or EtOAc), adding silica gel, and evaporating the solvent.[12]

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system.

-

Eluent System: A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.

-

Tailing Suppression: To minimize peak tailing, add a small amount of a basic modifier to the eluent system, such as:

-

0.5-1% triethylamine (TEA)[13]

-

0.5-1% pyridine

-

-

Elution: Carefully load the dry-loaded sample onto the top of the column and begin elution with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.

B. Alternative Stationary Phases

If peak tailing remains a problem, consider using alternative stationary phases:

-

Amine-functionalized silica: This provides a less acidic surface, reducing the strong interaction with the basic pyridine product.[13]

-

Basic alumina: Another option that can improve the chromatography of basic compounds.[13]

-

Reversed-phase silica (C18): For more polar pyridine derivatives, reversed-phase chromatography using a mobile phase of acetonitrile/water or methanol/water can be effective. Adjusting the pH of the mobile phase to be alkaline (e.g., adding 0.1% TEA) can improve peak shape and retention for basic compounds.[7][13]

Figure 3: Troubleshooting workflow for peak tailing in chromatography.[7][13]

Protocol 3: Palladium Catalyst Removal

Residual palladium is a major concern, especially in pharmaceutical synthesis. Several methods can be employed to reduce palladium levels.

-

Filtration through Celite: After the reaction workup, dissolving the crude product in a suitable solvent and filtering it through a pad of Celite can help remove heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[14]

-

Scavengers: For homogeneous catalysts, specific scavengers can be used. After the reaction is complete, the scavenger is added to the crude mixture, stirred for a period, and then filtered off. Common scavengers include:

-

Polymer-supported thiols or amines.

-

Activated carbon.

-

Silica-based metal scavengers.

-

Data Summary: Impurity Control

Controlling impurity formation during the reaction is the most effective way to simplify purification. The choice of catalyst, ligand, and base can significantly impact the generation of side products.[3][5]

Table 1: Effect of Reaction Conditions on Phenylated Impurity Formation in the Coupling of 4-Pyridineboronic Acid Pinacol Esters. [4][15]

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield of Product (%) | Phenylated Impurity (%) |

| 1 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Toluene/H₂O | 95.8 | 0.25 |

| 2 | Pd(dppf)Cl₂ (1) | Cs₂CO₃ (2.0) | CPME/H₂O | 97.8 | Not Detected |

| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/H₂O | 85.0 | 1.50 |

| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O | >95 | <0.1 |

Data adapted from studies on similar systems to illustrate trends. Actual results may vary based on specific substrates.[4][15]

Table 2: Troubleshooting Common Suzuki Coupling Side Reactions. [5][11]

| Side Reaction | Primary Cause(s) | Recommended Solution(s) |

| Protodeboronation | Presence of water; strong base; prolonged reaction time. | Use boronic esters (e.g., pinacol); ensure anhydrous conditions; use a milder base if possible. |

| Homocoupling | Presence of oxygen; catalyst-mediated. | Thoroughly degas solvents; ensure an inert (N₂ or Ar) atmosphere; add mild reducing agents.[14][16] |

| Ligand-Aryl Scrambling | Aryl group transfer from phosphine ligand to product. | Use ligands less prone to scrambling (e.g., bulky alkylphosphines like SPhos, XPhos) or optimize the catalyst system.[3][4] |

The purification of pyridine-containing Suzuki coupling products requires careful consideration of the compound's basicity and the potential for specific side reactions. While standard silica gel chromatography is often employed, modifications such as the addition of a basic modifier or the use of alternative stationary phases are crucial for overcoming common issues like peak tailing. By optimizing both the reaction conditions to minimize impurity formation and the subsequent purification protocol, researchers can achieve high purity and yield of these valuable compounds, facilitating their use in drug discovery and development.

References

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. biotage.com [biotage.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of (6-Phenoxypyridin-3-yl)boronic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using (6-Phenoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 6-phenoxypyridine as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. This is a common issue with heteroaryl boronic acids, particularly under the basic conditions typically used in Suzuki-Miyaura couplings.

Q2: What factors promote the protodeboronation of this compound?

A: Several factors can accelerate protodeboronation:

-

High pH: Basic conditions, especially with strong bases like sodium hydroxide, promote the formation of a boronate species that can be more susceptible to protonolysis.[1]

-

Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.

-

Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.

-

Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of decomposition.

-

Inefficient Catalyst System: A slow catalytic cycle for the desired Suzuki coupling allows more time for the protodeboronation to occur.

Q3: Should I use the boronic acid or a boronic ester derivative of this compound?

A: For substrates prone to protodeboronation, using a boronic ester derivative, such as the pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is highly recommended. These derivatives are generally more stable and can act as a "slow-release" source of the active boronic acid during the reaction.[1] This keeps the concentration of the more sensitive free boronic acid low, thereby minimizing protodeboronation.

Q4: How does the choice of base affect protodeboronation?

A: The choice and concentration of the base are critical. Strong bases like NaOH and KOH can accelerate protodeboronation. Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred for couplings with sensitive boronic acids.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of desired product and significant amount of 6-phenoxypyridine byproduct. | High rate of protodeboronation. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with K₃PO₄, K₂CO₃, or Cs₂CO₃.2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).3. Use a boronic ester: Synthesize or purchase the pinacol or MIDA ester of this compound.4. Use anhydrous conditions: Employ anhydrous solvents and reagents to minimize the proton source.5. Optimize the catalyst system: Use a highly active palladium catalyst and ligand combination to accelerate the desired coupling. |

| Reaction is sluggish and incomplete, leading to protodeboronation over time. | Inefficient catalytic system or catalyst inhibition. | 1. Increase catalyst loading: A higher catalyst concentration can increase the rate of the desired reaction.2. Screen different ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that are known to promote efficient cross-coupling.3. Use a pre-formed catalyst: Active Pd(0) precatalysts can avoid inefficient in-situ reduction steps. |

| Inconsistent results between batches. | Purity and stability of the boronic acid. | 1. Use fresh or recently purified boronic acid: Boronic acids can degrade upon storage.2. Consider using the more stable boronic ester derivative for greater consistency. |

Quantitative Data Summary

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-bromotoluene with Phenylboronic Acid

| Base | Solvent | Temperature (°C) | Yield (%) |

| Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| K₃PO₄ | Toluene/H₂O | 80 | 92 |

| Cs₂CO₃ | Dioxane | 100 | 98 |

| K₂CO₃ | Toluene/H₂O | 80 | 88 |

| NaOH | Toluene/H₂O | 80 | 75 |

Note: This data is for a model reaction and illustrates the general trend of base effectiveness. Yields are highly substrate-dependent.

Table 2: Illustrative Yields for Suzuki Coupling of Substituted Pyridylboronic Acids

| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Good |

| 6-Methoxypyridin-3-ylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2-Chloropyridine-3-boronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 91 |

Note: This table compiles data from various sources on similar but not identical substrates to provide a general indication of expected reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol provides a starting point for optimization.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the anhydrous base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), checking for both product formation and the appearance of the 6-phenoxypyridine byproduct.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound, pinacol ester

Materials:

-

This compound (1.0 equiv.)

-

Pinacol (1.1 equiv.)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, pinacol, and toluene.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude pinacol ester.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Caption: Competing pathways: Suzuki-Miyaura coupling versus protodeboronation.

References

Technical Support Center: Suzuki Coupling of Pyridyl Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low and I'm recovering mostly the protonated (deboronated) pyridine starting material. What is happening and how can I fix it?

A1: This is a classic case of protodeboronation , the most common side reaction when using pyridyl boronic acids.[1][2] It is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your starting material.[2][3][4] 2-Pyridylboronic acids are especially unstable because they can form a highly reactive zwitterionic intermediate under neutral pH conditions, which rapidly decomposes.[2][3]

Troubleshooting Strategies:

-

Switch to a More Stable Boron Reagent: Free boronic acids are often unstable. Using a more robust derivative can significantly suppress protodeboronation.[3][5] This "slow-release" strategy keeps the concentration of the unstable boronic acid low at any given time.[3][6]

-

Optimize the Base: The choice of base is critical. While a base is needed to activate the boronic acid for transmetalation, some bases can accelerate decomposition.[4] For challenging couplings, anhydrous potassium phosphate (K₃PO₄) is often a good starting point.[1][7]

-